molecular formula C14H16N2O B5589655 4,4-dimethyl-6-[(E)-2-phenylethenyl]-3,4-dihydropyrimidin-2(1H)-one CAS No. 27656-23-1

4,4-dimethyl-6-[(E)-2-phenylethenyl]-3,4-dihydropyrimidin-2(1H)-one

Cat. No.: B5589655
CAS No.: 27656-23-1
M. Wt: 228.29 g/mol
InChI Key: IGIXVEPIBCBDMH-CMDGGOBGSA-N
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Description

4,4-dimethyl-6-[(E)-2-phenylethenyl]-3,4-dihydropyrimidin-2(1H)-one is a heterocyclic compound that belongs to the class of pyrimidines. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridines and are known for their wide range of biological activities. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with a phenylethenyl group and two methyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-dimethyl-6-[(E)-2-phenylethenyl]-3,4-dihydropyrimidin-2(1H)-one typically involves the condensation of appropriate aldehydes and ketones with urea or thiourea under acidic or basic conditions. One common method involves the use of benzaldehyde, acetone, and urea in the presence of a catalyst such as hydrochloric acid or sulfuric acid. The reaction is carried out at elevated temperatures to facilitate the formation of the pyrimidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

4,4-dimethyl-6-[(E)-2-phenylethenyl]-3,4-dihydropyrimidin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenylethenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

4,4-dimethyl-6-[(E)-2-phenylethenyl]-3,4-dihydropyrimidin-2(1H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as an antiviral or anticancer agent.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4,4-dimethyl-6-[(E)-2-phenylethenyl]-3,4-dihydropyrimidin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exhibiting antimicrobial or anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • 4,4-dimethyl-6-[(E)-2-phenylethenyl]-1,3-dihydropyrimidine-2-thione
  • 4,4-dimethyl-6-[(E)-2-phenylethenyl]-3,4-dihydropyrimidin-2(1H)-thione

Uniqueness

4,4-dimethyl-6-[(E)-2-phenylethenyl]-3,4-dihydropyrimidin-2(1H)-one is unique due to its specific substitution pattern and the presence of the phenylethenyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

4,4-dimethyl-6-[(E)-2-phenylethenyl]-1,3-dihydropyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O/c1-14(2)10-12(15-13(17)16-14)9-8-11-6-4-3-5-7-11/h3-10H,1-2H3,(H2,15,16,17)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGIXVEPIBCBDMH-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=C(NC(=O)N1)C=CC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C=C(NC(=O)N1)/C=C/C2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401183912
Record name 2(1H)-Pyrimidinone, 3,4-dihydro-4,4-dimethyl-6-styryl-, (E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401183912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27656-23-1
Record name 2(1H)-Pyrimidinone, 3,4-dihydro-4,4-dimethyl-6-styryl-, (E)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27656-23-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2(1H)-Pyrimidinone, 3,4-dihydro-4,4-dimethyl-6-styryl-, (E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401183912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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